molecular formula C17H32N2O4 B15257110 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B15257110
M. Wt: 328.4 g/mol
InChI Key: UGRDDXNRKKMRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₃₂N₂O₄ and a molecular weight of 328.45 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the piperidine ring. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during the synthesis . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bis(propan-2-yl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H32N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

5-[di(propan-2-yl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H32N2O4/c1-11(2)19(12(3)4)14-8-13(15(20)21)9-18(10-14)16(22)23-17(5,6)7/h11-14H,8-10H2,1-7H3,(H,20,21)

InChI Key

UGRDDXNRKKMRAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O)C(C)C

Origin of Product

United States

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